molecular formula C20H23N5O3 B2446080 6-(2,3-Dimethylphenyl)-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 878726-73-9

6-(2,3-Dimethylphenyl)-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione

Cat. No. B2446080
CAS RN: 878726-73-9
M. Wt: 381.436
InChI Key: KXZPPVHWDVFHBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2,3-Dimethylphenyl)-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C20H23N5O3 and its molecular weight is 381.436. The purity is usually 95%.
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Scientific Research Applications

Imidazole-Based Compounds in Crystal Design and Sensing

Imidazole-containing compounds demonstrate unique properties in crystal growth and design. For instance, Bhaskar Nath and J. Baruah (2012) explored imidazole-based bisphenol and its salts, revealing their role in crystal packing through electrostatic and hydrogen-bonded interactions (Nath & Baruah, 2012). Similarly, B. Shi et al. (2015) synthesized dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks, showcasing their potential as fluorescence sensors for chemicals like benzaldehyde (Shi et al., 2015).

Advances in Heterocyclic Synthesis

Significant strides have been made in synthesizing heterocyclic compounds. Mukherjee-Müller et al. (1979) discussed the synthesis of 4H-imidazoles from azirine and heterocyclic compounds (Mukherjee-Müller et al., 1979). M. Alves and colleagues (1994) developed methods for creating 1-benzylimidazoles, crucial precursors for purine analogs (Alves, Proença, & Booth, 1994).

Exploring Imidazole Derivative Reactions

Several studies have explored the reactivity of imidazole derivatives. N. M. Tutynina et al. (2014) investigated the spiro heterocyclization of pyrrolobenzoxazinetriones under the influence of diphenylguanidine (Tutynina, Tairova, & Maslivets, 2014). M. Hobbs et al. (2010) analyzed the stability and structure of N-heterocyclic carbene precursors with imidazole skeletons, revealing insights into their electron delocalization and reactivity (Hobbs et al., 2010).

Application in Photochemical and Sensor Technologies

Imidazole derivatives have shown potential in photochemical applications and as sensors. G. Green-Buckley and J. Griffiths (1977) studied the photochemical nucleophilic substitution in certain imidazole derivatives (Green-Buckley & Griffiths, 1977). Trisno Afandi and colleagues (2020) synthesized an imidazole derivative for use as a chemosensor for amines, demonstrating its efficacy in detecting butylamine (Afandi, Purwono, & Haryadi, 2020).

properties

IUPAC Name

6-(2,3-dimethylphenyl)-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3/c1-12-7-6-8-15(14(12)3)25-13(2)11-24-16-17(21-19(24)25)22(4)20(27)23(18(16)26)9-10-28-5/h6-8,11H,9-10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXZPPVHWDVFHBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCOC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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